2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline
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Overview
Description
2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.14305602 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
The structure-activity relationship (SAR) studies of quinolone derivatives, including compounds similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. The incorporation of azetidinyl and fluoroquinolone moieties in the molecular structure contributes significantly to their antibacterial efficacy. For instance, derivatives with modifications at the N-1, C-7, and C-8 positions demonstrate enhanced potency against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications for antibacterial activity (Kuramoto et al., 2003).
Molecular Fluorescent Probes
Quinoline derivatives, including those similar to this compound, are explored for their fluorescence properties, making them potential candidates for molecular fluorescent probes. The structure-fluorescence property relationship of these compounds is of significant interest for bioimaging and diagnostic applications. They offer the potential to be attached to biomolecules, serving as fluorescent markers for various biological processes (Motyka et al., 2011).
Receptor Binding Studies
Compounds with structural similarities to this compound have been investigated for their binding properties to specific receptors, showcasing their potential in neurological research and drug development. For instance, the exploration of azetidine and fluoroquinolone derivatives as ligands for the nicotinic acetylcholine receptor (nAChR) reveals their potential in understanding receptor-ligand interactions and developing therapeutic agents for neurological disorders (Doll et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-ethylphenoxy)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-14-6-3-4-9-19(14)26-16-12-24(13-16)21(25)18-11-10-15-7-5-8-17(22)20(15)23-18/h3-11,16H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPEEBEEDKWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.